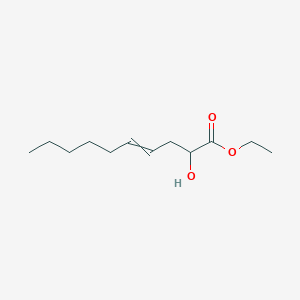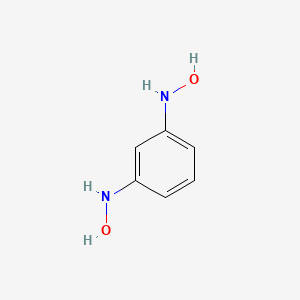
N~1~,N~3~-Dihydroxybenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is an organic compound that features two hydroxyl groups and two amine groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamines and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~3~-Dimethylbenzene-1,3-diamine
- N~1~,N~3~-Diethylbenzene-1,3-diamine
- N~1~,N~3~-Dihydroxybenzene-1,2-diamine
Uniqueness
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is unique due to the specific positioning of its hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Propiedades
Número CAS |
57475-96-4 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N-[3-(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H |
Clave InChI |
CWKJBVWFCPINDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


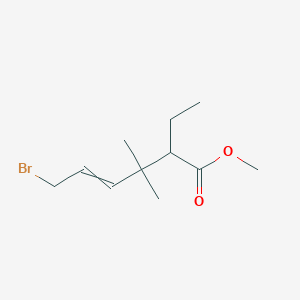


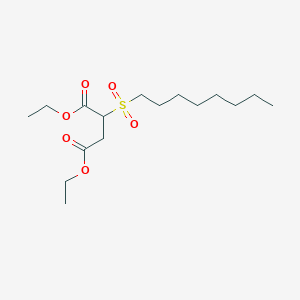
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
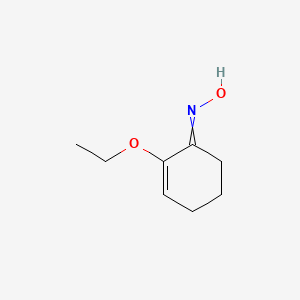
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
